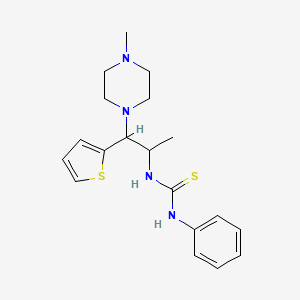
1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-) attached to a phenyl group and a propan-2-yl group. The propan-2-yl group is further substituted with a 4-methylpiperazin-1-yl group and a thiophen-2-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isocyanate with a thiol to form the thiourea group, followed by further substitution reactions to introduce the other groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiourea group would likely contribute to the overall polarity of the molecule, while the phenyl and thiophen-2-yl groups would contribute to its aromaticity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiourea group, which can act as a nucleophile in reactions with electrophiles. The aromatic groups might also undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
Again, without specific data, it’s difficult to predict the physical and chemical properties of this compound. However, based on its structure, it would likely be a solid at room temperature and might have moderate solubility in polar solvents due to the presence of the thiourea group.科学研究应用
Synthesis and Structural Analysis
- The compound has been synthesized through reactions involving nucleophilic substitution and bromination, highlighting its utility in organic synthesis (Mishriky & Moustafa, 2013).
- Structural characterization of derivatives of this compound, such as through X-ray analysis and spectroscopic techniques, aids in understanding molecular interactions and properties (Karczmarzyk & Malinka, 2008).
Biological Evaluation and Potential Therapeutic Uses
- Some derivatives have shown affinity towards 5-HT1A receptors, indicating potential in neuroscience and pharmacological research (Pessoa‐Mahana et al., 2012).
- The compound has been used in the design of derivatives with dual 5-HT1A/SSRI activities, suggesting its role in developing antidepressants (Li et al., 2008).
Antimicrobial and Anticancer Applications
- Derivatives of this compound have demonstrated in vitro antimicrobial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing bacterial infections (Tehranchian et al., 2005).
- The synthesis of novel derivatives has been explored for their anticancer activity, showcasing the compound’s potential in oncology research (Al-Mutairi et al., 2019).
Pesticidal Properties
- The compound has been used to synthesize derivatives with pesticidal activities, particularly against mosquito larvae and phytopathogenic fungi, highlighting its potential in agricultural applications (Choi et al., 2015).
安全和危害
As with any chemical compound, handling “1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” would require appropriate safety precautions. Thioureas can be toxic and can cause irritation to the skin and eyes, so gloves and eye protection should be worn when handling this compound.
未来方向
The potential applications of this compound would likely depend on its biological activity. If it does have pharmacological effects, it could be further developed as a drug. Alternatively, it could have potential uses in materials science or other areas of chemistry.
Please note that this is a general analysis based on the structure of the compound and does not include specific data or research findings. For a more detailed and accurate analysis, further research and experimentation would be required.
属性
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4S2/c1-15(20-19(24)21-16-7-4-3-5-8-16)18(17-9-6-14-25-17)23-12-10-22(2)11-13-23/h3-9,14-15,18H,10-13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSEIJQJYQSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

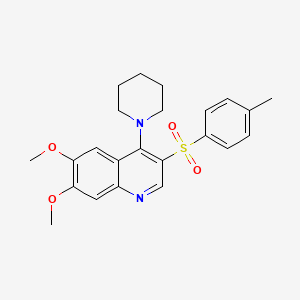
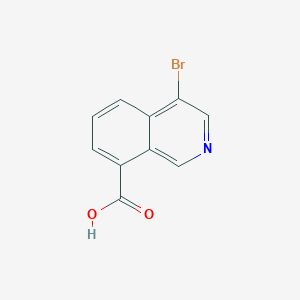
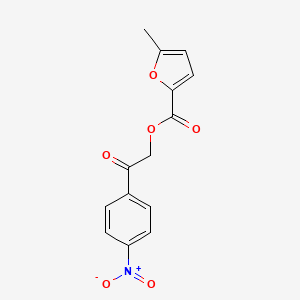
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)
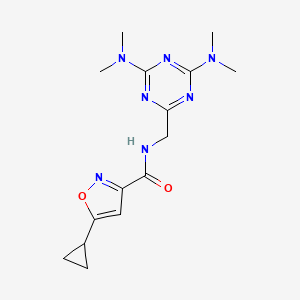
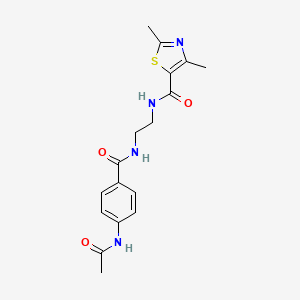
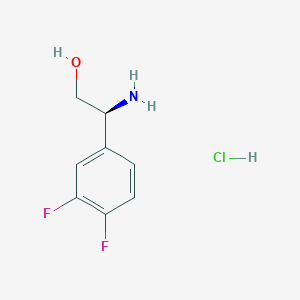
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
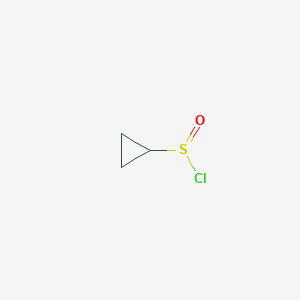
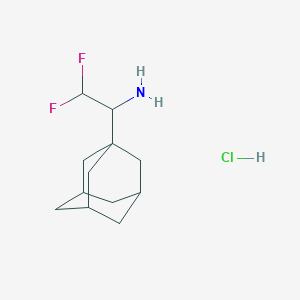
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)